Product packaging for 2,5-Dimethyl-2,3-dihydropyridazin-3-one(Cat. No.:CAS No. 337956-28-2)

2,5-Dimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B2806485
CAS No.: 337956-28-2
M. Wt: 124.143
InChI Key: YYMGSACPTAPTGY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydropyridazin-3-one (CAS 337956-28-2) is a chemical compound with the molecular formula C6H8N2O, belonging to the pyridazin-3(2H)-one class of heterocycles . This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cardiovascular and oncology research . Researchers are increasingly focused on pyridazinone derivatives for developing novel vasodilators to treat cardiovascular diseases and as targeted anticancer agents . The pyridazinone core is a key structural element in investigational compounds that demonstrate potent vasorelaxant activity by mechanisms such as phosphodiesterase (PDE) inhibition, which can lead to the upregulation of nitric oxide (NO) and subsequent relaxation of vascular smooth muscle . Furthermore, derivatives containing this scaffold are being explored as tyrosine kinase inhibitors, which can disrupt critical signaling pathways in cancer cell survival, proliferation, and metastasis . The promise of this core structure in tackling the challenging field of reverse cardio-oncology—the link between hypertension and cancer incidence—makes it a valuable template for developing dual-activity therapeutic candidates or for drug repurposing strategies . This compound is supplied for research use only and is intended for laboratory analysis and experimental purposes by qualified scientific professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B2806485 2,5-Dimethyl-2,3-dihydropyridazin-3-one CAS No. 337956-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(9)8(2)7-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGSACPTAPTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337956-28-2
Record name 2,5-dimethyl-2,3-dihydropyridazin-3-one
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Structural Context Within the Dihydropyridazinone Class

The foundational structure of 2,5-Dimethyl-2,3-dihydropyridazin-3-one is the dihydropyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. researchgate.net This core structure is a derivative of pyridazine (B1198779). researchgate.net The defining characteristic of this compound is the presence of two methyl groups at the 2- and 5-positions of this ring.

Structural Features of this compound
FeatureDescription
Core StructureDihydropyridazinone
Molecular FormulaC6H8N2O
SubstituentsTwo methyl groups
Position of Methyl Groups2 and 5

Synthetic Methodologies for 2,5 Dimethyl 2,3 Dihydropyridazin 3 One and Its Structural Analogs

Established Synthetic Pathways for Dihydropyridazinone Ring Formation

Traditional methods for the synthesis of the dihydropyridazinone ring have laid the groundwork for the development of more complex and efficient strategies. These established pathways often involve cyclization reactions that are robust and widely applicable.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and 1,4-Dicarbonyl Precursors

A cornerstone in the synthesis of 2,5-dimethyl-2,3-dihydropyridazin-3-one is the cyclocondensation reaction between a hydrazine derivative and a 1,4-dicarbonyl compound. iglobaljournal.com This approach is particularly relevant as this compound is directly derived from the reaction of levulinic acid (4-oxopentanoic acid) with a hydrazine.

The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the 1,4-dicarbonyl precursor to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the remaining nitrogen atom on the second carbonyl group, leads to the formation of the dihydropyridazinone ring. Dehydration of the resulting cyclic intermediate yields the final product. For instance, the reaction of levulinic acid with hydrazine hydrate (B1144303) directly affords 6-methyl-4,5-dihydropyridazin-3(2H)-one, a close structural analog of the target compound. The introduction of the second methyl group at the 2-position can be achieved by using a substituted hydrazine, such as methylhydrazine.

The versatility of this method is demonstrated by its application in the synthesis of a wide array of pyridazinone derivatives. By varying the substituents on both the hydrazine and the 1,4-dicarbonyl precursor, a diverse library of compounds can be generated. For example, γ-keto acids or their corresponding esters are commonly employed as the 1,4-dicarbonyl component. iglobaljournal.com The reaction conditions for these cyclizations are often straightforward, typically involving refluxing the reactants in a suitable solvent such as ethanol (B145695). researchgate.net

A notable example is the synthesis of 4,5-dihydro-3(2H)-pyridazinones through the ring closure of β-keto acids with hydrazine in refluxing ethanol, a method that proceeds in high yield. iglobaljournal.com Saturated 1,4-diketones can also serve as precursors for the pyridazine (B1198779) ring, with the intermediate dihydro compound being subsequently oxidized to the aromatic pyridazine. iglobaljournal.com

Friedel-Crafts Acylation Followed by Hydrazinolysis

Another established route to dihydropyridazinone derivatives involves an initial Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring. nih.govnumberanalytics.com This method is particularly useful for synthesizing pyridazinones bearing an aryl substituent.

The synthesis commences with the Friedel-Crafts acylation of a substituted benzene (B151609) with an appropriate anhydride, such as dimethyl maleic anhydride. iglobaljournal.com This reaction, typically catalyzed by a Lewis acid like aluminum chloride, results in the formation of a lactol. iglobaljournal.comsigmaaldrich.com The olefinic center in the lactol is then reduced, for which a common method is the use of zinc and acetic acid. The resulting crude reduction product, a γ-keto acid, is then subjected to hydrazinolysis. The treatment with hydrazine leads to the cyclization and formation of the dihydropyridazinone ring. iglobaljournal.com

This multi-step approach allows for the introduction of aromatic moieties onto the pyridazinone core, expanding the structural diversity of the synthesized compounds. The Friedel-Crafts acylation step is a powerful tool for the synthesis of various aromatic ketones, which can then be further elaborated into the desired heterocyclic systems. nih.gov

Direct Ring Synthesis Approaches

In a classical IEDDA reaction, electron-deficient 1,2,4,5-tetrazines react with electron-rich alkenes to form 4,5-dihydropyridazines. nih.gov These initial products can then be converted to the more stable 1,4-dihydropyridazines. However, by using tetrazines with leaving groups at the 3,6-positions and conducting the reaction in the presence of moisture, 4,5-dihydropyridazine-3(2H)-ones can be obtained in a one-pot synthesis. nih.gov This method has been successfully applied to a range of alkenes, including strained polycyclic systems as well as monocyclic and linear alkenes, affording the corresponding dihydropyridazinones in high yields. nih.gov

Another direct approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This method provides a regioselective synthesis of 1,6-dihydropyridazines under mild conditions with good functional group tolerance. The resulting 1,6-dihydropyridazines can be subsequently converted to pyridazines. organic-chemistry.org These modern synthetic strategies highlight the continuous development of novel and efficient routes to pyridazine-based heterocycles.

Advanced Synthetic Strategies Applied to Dihydropyridazinones

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. These advanced strategies have also been applied to the synthesis of dihydropyridazinones, leading to significant improvements in terms of stereocontrol and procedural simplicity.

Asymmetric Synthesis Techniques

The development of asymmetric methods for the synthesis of chiral dihydropyridazinones is of great interest due to the often-enantioselective biological activity of such compounds. mdpi.com Chiral auxiliaries and organocatalysis have emerged as powerful tools in this regard.

Organocatalytic enantioselective synthesis has been successfully employed for the preparation of highly enantiopure functionalized dihydropyridazines. rsc.org One such approach involves a cascade reaction between a pyruvaldehyde 2-tosyl hydrazone and various α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. rsc.org This process initiates with an aza-Michael reaction, which establishes the stereocenter, followed by an intramolecular aldol (B89426) reaction and dehydration to furnish the dihydropyridazine (B8628806) ring. rsc.org

The use of chiral auxiliaries is another effective strategy. For instance, chiral oxazolidines, prepared from 3-picoline via a 1,4-dihydropyridine (B1200194) intermediate, have been utilized in the asymmetric synthesis of more complex heterocyclic systems. rsc.org While not directly applied to this compound in the reviewed literature, these methodologies demonstrate the potential for achieving high levels of stereocontrol in the synthesis of related chiral heterocycles. The enantioselective synthesis of 2,3-dihydropyridin-4(1H)-ones from β-amino acids further illustrates the utility of chiral starting materials in constructing enantiopure heterocyclic scaffolds. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Ring Functionalization

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient pathways for the functionalization of heterocyclic systems. rsc.org These methods often rely on the activation of otherwise inert C–H bonds, providing a direct and atom-economical approach to molecular diversification. nih.govresearchgate.netmdpi.com The strategic use of directing groups can guide the metal catalyst to a specific C–H bond, enabling site-selective functionalization. researchgate.netmdpi.com

Palladium-catalyzed reactions, in particular, have been widely employed for the arylation of C(sp³)–H bonds in various nitrogen-containing heterocycles. nih.gov While specific examples detailing the direct C-H functionalization of the this compound core via these methods are not extensively documented in the provided results, the general principles of transition-metal-catalyzed C–H activation are broadly applicable to such scaffolds. rsc.orgnih.govresearchgate.netmdpi.comnih.gov The development of these reactions continues to be an active area of research, with ongoing efforts to expand their scope and improve their efficiency. nih.gov

Table 1: Overview of Transition Metal-Catalyzed C-H Functionalization Strategies

Catalyst System Directing Group Bond Formed Substrate Scope Ref.
Palladium(II) Pyridine C(sp³)–Ar Alkylamines nih.gov
Rhodium(I) Imine (transient) C(sp³)–Ar Aliphatic aldehydes mdpi.com

Photochemical and Microwave-Assisted Synthetic Routes

In the quest for more sustainable and efficient synthetic methods, photochemical and microwave-assisted reactions have gained prominence. mdpi.comnih.gov These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comnih.gov

Photochemical Synthesis: Photochemical reactions, driven by light energy, can facilitate unique chemical transformations that are often inaccessible through thermal methods. orgsyn.org For instance, photochemical isomerization of dihydropyridazine derivatives has been reported, highlighting the potential of light-induced transformations to access novel structural motifs. rsc.org The [2+2] photocycloaddition of cinnamic acid derivatives to form truxinates demonstrates the power of photochemistry in constructing complex molecular architectures with high stereocontrol. orgsyn.org While direct photochemical synthesis of this compound is not explicitly detailed, the principles of catalyst-free photochemical reactions of alkyl dihydropyridines suggest the feasibility of such approaches. researchgate.net These reactions can be modulated by altering chromophores and the wavelength of light. researchgate.net The development of visible-light-mediated triplet energy transfer has enabled the synthesis of N-substituted dihydroquinolinones, a related heterocyclic system. uct.ac.za

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating a wide range of reactions. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridazine and pyrazoline derivatives. mdpi.comresearchgate.net For example, a solvent-free, microwave-assisted synthesis of 3,4,6-triarylpyridazines has been developed, offering high yields in short reaction times. mdpi.com Similarly, the synthesis of 1,3-diphenyl-2-pyrazoline derivatives has been efficiently achieved under microwave irradiation. researchgate.net The synthesis of benzo nih.govnih.govimidazo[1,2-b]pyridazines has also been accomplished using microwave assistance in water, highlighting the green chemistry aspects of this technology. rsc.org These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient construction of the dihydropyridazinone core and its analogs. nih.govnih.gov

Post-Synthetic Derivatization and Functional Group Interconversion on the Dihydropyridazinone Scaffold

Once the dihydropyridazinone core is assembled, further diversification can be achieved through a variety of post-synthetic modifications. These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the dihydropyridazinone ring provide convenient handles for derivatization through alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atoms can significantly impact the biological activity of dihydropyridinone analogs. nih.gov A general method for the N-alkylation of 1,4-dihydropyridines involves treatment with a base such as sodium hydride, followed by the addition of an alkyl halide. researchgate.net While direct N-alkylation of this compound is not specifically described, the principles are transferable. For instance, the alkylation of 1,2,3,4-tetrahydrobenzo[c] mdpi.comnih.govnaphthyrin-5(6H)-one can lead to both N- and O-alkylated products, with the outcome often depending on the reaction conditions. nih.gov The investigation of N(7)-unsubstituted 1,3-diazaoxindoles has shown that alkylation can be directed to either the nitrogen or carbon atoms depending on the choice of base. mdpi.com

N-Acylation: Acylation of the dihydropyridazinone nitrogen can introduce a variety of acyl groups, further expanding the chemical space of these compounds. Acyl-1,4-dihydropyridines have been utilized as versatile acylation reagents in organic synthesis. mdpi.com The Minisci reaction, an oxidative radical addition, allows for the acylation of N-heteroarenes, demonstrating a powerful method for C-acylation. mdpi.com

Substituent Modification via Mannich-Type Reactions

The Mannich reaction is a classic multicomponent reaction that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. nih.gov This reaction has been employed in the synthesis of N,S-containing heterocycles. researchgate.net A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been developed for the synthesis of chiral 1,2-dihydropyridines, showcasing the utility of the Mannich reaction in building complex heterocyclic systems. nih.gov This approach allows for the introduction of substituents with a high degree of stereocontrol. nih.gov The application of double Mannich alkylamination to C(sp²)–H and benzylic C(sp³)–H bonds further expands the scope of this versatile reaction for the functionalization of various scaffolds. nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a powerful means to construct cyclic systems from acyclic precursors. nih.gov These reactions often proceed through radical cation intermediates and can be used to form a variety of ring sizes. nih.gov For example, the palladium(II)-mediated oxidative cyclization of β-hydroxyenones has been used to synthesize dihydropyranones. nih.gov Similarly, the oxidative cyclization of α-hydroxyenones can lead to the formation of furan-3(2H)-one derivatives. nih.gov The direct oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective preparation of substituted tetrahydrofurans. beilstein-journals.org Ferrocene-catalyzed DDQ-mediated oxidative transformations of dihydropyridazino[4,5-d]pyridazines have been shown to yield aromatic products. mdpi.com The oxidation of dihydropyridazines to the corresponding pyridazines can be achieved using reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA). beilstein-journals.org

Table 2: Summary of Post-Synthetic Derivatization Methods

Reaction Type Reagents/Conditions Functional Group Introduced Key Features Ref.
N-Alkylation NaH, Alkyl halide Alkyl Modulates biological activity nih.govresearchgate.net
N-Acylation Acylating agents Acyl Increases structural diversity mdpi.com
Mannich Reaction Aldehyde, Amine β-Amino carbonyl Multicomponent, stereocontrol nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 2,5 Dimethyl 2,3 Dihydropyridazin 3 One

Fundamental Reactivity Patterns of the Dihydropyridazinone Nucleus

While specific data for 2,5-Dimethyl-2,3-dihydropyridazin-3-one is unavailable, the general reactivity of the dihydropyridazinone nucleus can be discussed based on related structures.

The dihydropyridazinone ring is a π-deficient system due to the presence of two adjacent nitrogen atoms, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgresearchgate.net Electrophilic attack, if it occurs, typically requires activating groups on the ring or highly reactive electrophiles. researchgate.net The reaction mechanism generally involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the removal of a proton to restore aromaticity. byjus.com For pyridazine (B1198779) systems, electrophilic substitution is often difficult and may require prior activation, for instance, by N-oxidation, which increases the electron density of the ring system. wikipedia.org

The electron-deficient nature of the pyridazinone ring makes it susceptible to nucleophilic attack. wur.nldur.ac.uk In derivatives with suitable leaving groups (like halogens), nucleophilic aromatic substitution is a common and synthetically useful reaction. nih.gov The reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various nitrogen nucleophiles, for example, proceeds via sequential nucleophilic aromatic substitution, with the regioselectivity influenced by the nature of the nucleophile. nih.gov Nucleophilic addition reactions can also occur, particularly with strong nucleophiles, potentially leading to ring-opening or the formation of adducts. wur.nl

Mechanistic Elucidation of Key Transformations Involving this Dihydropyridazinone

Detailed mechanistic studies, including kinetic analysis, investigation of intermediates, and stereochemical control, are highly specific to the reactants and reaction conditions. The absence of literature for this compound means the following sections cannot be completed with specific data for this compound.

No kinetic studies or reaction rate analyses for transformations involving this compound have been reported. Such studies for other pyridazinone derivatives have been conducted in the context of their biological activity, for example, as enzyme inhibitors, where kinetic data helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

The investigation of reaction intermediates and transition states often involves a combination of spectroscopic methods and computational studies. For related heterocycles, mechanisms can involve the formation of mesoionic intermediates (oxazolo-pyridazinones) which then undergo cycloaddition reactions. nih.gov The stability and reactivity of these intermediates dictate the reaction pathway and product formation. nih.gov Without experimental or computational data on this compound, any discussion of its specific intermediates or transition states would be purely speculative.

The control of stereochemistry is a critical aspect of modern organic synthesis. In reactions involving chiral molecules or the creation of new stereocenters, understanding the factors that govern diastereoselectivity is essential. nih.govchemrxiv.org For instance, in intramolecular reactions of chiral allylsilanes, remote substituents can exert significant control over the stereochemical outcome, sometimes reversing the expected diastereoselectivity. nih.gov However, no studies concerning the stereochemical outcomes or diastereoselectivity of reactions involving this compound are available.

Tautomeric Equilibria and Their Influence on Reactivity

For pyridazinone systems, the lactam-lactim tautomerism is a subject of considerable scientific interest. In the case of this compound, the equilibrium involves the migration of a proton and a concurrent shift in double bonds, leading to two primary tautomeric forms.

The lactam form, systematically named this compound, is characterized by a carbonyl group (C=O) at the 3-position of the pyridazinone ring. The alternative lactim form, 5-Methyl-3-methoxy-2-methyl-2H-pyridazine, features a hydroxyl group (-OH) at the 3-position, rendering the heterocyclic ring aromatic.

Studies on analogous pyridazinone derivatives have consistently shown that the lactam form is generally the more stable and, therefore, the predominant tautomer in the equilibrium mixture under standard conditions. This preference is attributed to the greater thermodynamic stability of the amide functionality within the lactam structure compared to the iminol group in the lactim form.

The position of this equilibrium is not static and can be influenced by the surrounding chemical environment. For instance, a change in solvent polarity can shift the equilibrium. Non-polar solvents tend to favor the less polar lactam form, while polar protic solvents can stabilize the lactim form through hydrogen bonding.

The tautomeric equilibrium has a profound impact on the reactivity of this compound. The presence of two distinct tautomers means the compound can exhibit bimodal reactivity, acting as either a nucleophile or an electrophile depending on the reacting partner and the prevailing tautomeric form.

The lactam tautomer, with its nucleophilic nitrogen atom (N-2) and electrophilic carbonyl carbon (C-3), can participate in a variety of reactions. The lone pair of electrons on the N-2 nitrogen can attack electrophiles, leading to N-alkylation or N-acylation products. Conversely, the electrophilic C-3 carbonyl carbon is susceptible to attack by nucleophiles.

The lactim tautomer, possessing a nucleophilic hydroxyl group and a potentially reactive aromatic ring, exhibits a different reactivity profile. The hydroxyl group can undergo O-alkylation or O-acylation. Furthermore, the increased electron density of the pyridazine ring in the aromatic lactim form makes it more susceptible to electrophilic substitution reactions.

Computational studies, such as those employing Density Functional Theory (DFT), can also provide theoretical predictions of the relative stabilities of the tautomers and the energy barrier for their interconversion. These calculations often corroborate the experimental findings that the lactam form is the major species at equilibrium.

The following table summarizes the key characteristics of the lactam and lactim tautomers of this compound and their influence on the compound's reactivity.

Tautomeric FormStructureKey Functional GroupPredominanceInfluence on Reactivity
Lactam This compoundCarbonyl (C=O)Major tautomerNucleophilic N-2 atom, Electrophilic C-3 carbonyl carbon. Favors N-alkylation/acylation and nucleophilic attack at the carbonyl group.
Lactim 5-Methyl-3-methoxy-2-methyl-2H-pyridazineHydroxyl (-OH)Minor tautomerNucleophilic hydroxyl group, Aromatic ring. Favors O-alkylation/acylation and electrophilic substitution on the ring.

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dimethyl 2,3 Dihydropyridazin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular structure, connectivity, and chemical environment of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2,5-Dimethyl-2,3-dihydropyridazin-3-one is expected to display distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), signal multiplicity, and integration values allows for a complete assignment of the proton signals.

The structure features four distinct proton environments:

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen atom (N-2) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.

C₅-CH₃ Protons: The methyl group at position C-5 will also likely appear as a singlet or a narrow doublet due to long-range coupling with the H-4 proton across the double bond.

H-4 Proton: This vinylic proton is part of the C=C double bond and is expected to show a signal in the olefinic region of the spectrum. Its signal will appear as a quartet or a multiplet due to coupling with the H-6 proton and potentially the C₅-CH₃ protons.

H-6 Proton: The second vinylic proton at position C-6 will resonate in a similar region to H-4 and will appear as a doublet due to coupling with the H-4 proton.

The anticipated chemical shifts are based on data from analogous pyridazinone structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₃ ~3.5 Singlet
C₅-CH₃ ~2.2 Singlet
H-4 ~6.8 Doublet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, six distinct carbon signals are expected.

Carbonyl Carbon (C=O): The C-3 carbon, part of the amide-like carbonyl group, is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

Olefinic Carbons (C=C): The C-4, C-5, and C-6 carbons form the double bond system within the ring and will appear in the typical range for sp²-hybridized carbons.

Methyl Carbons: The two methyl group carbons (N-CH₃ and C₅-CH₃) will appear at the highest field (lowest ppm values).

Assignments can be confirmed by comparing experimental data with values reported for substituted pyridazin-3(2H)-ones. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (C-3) ~163
C-6 ~138
C-5 ~134
C-4 ~130
N-CH₃ ~35

Specialized 2D NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. For pyridazinone derivatives, techniques such as COSY, HSQC, and HMBC are routinely used. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-4 and H-6 signals would confirm their connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the H-4 signal to the C-4 carbon, the H-6 to C-6, and the protons of each methyl group to their respective carbon atoms.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For pyridazinone derivatives, several key absorption bands are expected. mdpi.commdpi.com

C=O Stretching: A strong and sharp absorption band is anticipated in the region of 1660-1690 cm⁻¹, which is characteristic of the carbonyl group in a six-membered lactam ring.

C=N and C=C Stretching: Vibrations associated with the C=N and C=C double bonds within the heterocyclic ring typically appear in the 1500-1650 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the methyl groups and the aromatic ring protons are expected in the 2900-3100 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp² and sp³) 2900-3100 Medium
C=O Stretch (Amide) 1660-1690 Strong
C=N / C=C Stretch 1500-1650 Medium-Strong
C-H Bend 1370-1470 Medium

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is particularly effective for non-polar, symmetric bonds and skeletal vibrations.

For this compound, the Raman spectrum would provide valuable information, especially regarding the heterocyclic ring structure. Based on studies of related pyridazine (B1198779) systems, key Raman-active modes would include: researchgate.net

Ring Breathing Modes: Symmetric stretching and contraction of the entire pyridazinone ring, often giving rise to a strong and sharp band in the Raman spectrum.

C=C Symmetric Stretch: The symmetric stretching of the C=C bond within the ring is expected to be a strong Raman band.

C-CH₃ Stretching: The stretching vibrations of the bonds connecting the methyl groups to the ring are also expected to be visible.

C=O Stretch: The carbonyl stretch, while strong in the IR, would also be present in the Raman spectrum, though potentially with a different intensity.

The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, as some modes that are weak or inactive in one technique may be strong in the other.

Electronic Spectroscopy for Electronic Structure Probing

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of electromagnetic radiation, primarily in the ultraviolet and visible regions.

UV-Vis spectroscopy is a key technique for probing the electronic transitions in conjugated systems and molecules containing non-bonding electrons. For this compound, the spectrum is expected to be characterized by absorptions arising from the pyridazinone core. The parent aromatic pyridazine ring exhibits absorption bands in the UV region. researchgate.net The spectrum of the target compound is influenced by the carbonyl group (a chromophore) and the methyl groups (auxochromes).

Typically, the UV-Vis spectrum of such a pyridazinone derivative would display two main types of electronic transitions:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the heterocyclic ring and the carbonyl group. They usually result in strong absorption bands at shorter wavelengths.

n → π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are "forbidden" and thus appear as weaker absorption bands at longer wavelengths.

The gas-phase UV absorption spectra of related diazines like pyridazine show broad absorption bands between 200 and 380 nm. researchgate.net For this compound in a solvent like ethanol (B145695) or methanol, the positions of these bands would be shifted due to the substituents and the solvent polarity. The carbonyl group's n → π* transition typically appears as a weak band around 270-300 nm, while the more intense π → π* transitions occur at shorter wavelengths, likely below 250 nm.

Expected TransitionTypical Wavelength Range (λmax)Relative IntensityAssociated Moiety
π → π200 - 250 nmHighC=C-C=O conjugated system
n → π270 - 300 nmLowCarbonyl group (C=O)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. While the parent pyridazinone scaffold may not be strongly fluorescent, derivatization or its inclusion in larger molecular systems can induce significant emission. mdpi.com

The technique is highly sensitive to the molecular environment and can be used to study interactions between the molecule and its surroundings, such as solvents or biological macromolecules. For instance, the fluorescence of certain pyrrolo[3,4-d]pyridazinone derivatives has been used to characterize their binding interactions with proteins like human serum albumin (HSA). mdpi.com In such studies, the compound is excited at a wavelength corresponding to its absorption maximum, and the resulting emission spectrum is recorded at longer wavelengths (a phenomenon known as the Stokes shift). Changes in the emission intensity or wavelength upon binding can provide quantitative information about the interaction. mdpi.com

Should this compound or its derivatives exhibit fluorescence, the analysis would involve determining its excitation and emission maxima, quantum yield, and fluorescence lifetime. These parameters are crucial for applications in materials science and bio-imaging.

ParameterDescriptionTypical Application
Excitation Wavelength (λex)Wavelength of light absorbed by the molecule.Corresponds to an absorption band in the UV-Vis spectrum.
Emission Wavelength (λem)Wavelength of light emitted by the molecule (λem > λex).Characterizes the energy of the fluorescent emission.
Quantum Yield (ΦF)Ratio of photons emitted to photons absorbed.Measures the efficiency of the fluorescence process.
Fluorescence Lifetime (τ)Average time the molecule spends in the excited state.Provides information on dynamic processes and quenching.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₆H₈N₂O), the expected molecular weight is approximately 126.15 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. Studies on structurally similar cycloalkane-condensed 4,5-dihydro-3(2H)-pyridazinones have shown that the molecular ion is often very stable and can even be the base peak in the spectrum. researchgate.net

The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of a methyl radical: Cleavage of a methyl group (•CH₃) would result in a fragment ion at m/z 111 ([M-15]⁺).

Loss of carbon monoxide: The carbonyl group can be eliminated as a neutral CO molecule, leading to a fragment at m/z 98 ([M-28]⁺).

Loss of nitrogen: The N-N bond can cleave, potentially leading to the loss of a stable N₂ molecule, which would also correspond to a loss of 28 mass units, resulting in a fragment at m/z 98.

Ring cleavage: More complex fragmentation of the heterocyclic ring can lead to smaller charged fragments. For the parent 3(2H)-pyridazinone, prominent peaks are observed at m/z 68 and 39. nih.gov

m/z ValueProposed Fragment IonNeutral LossMass of Loss
126[C₆H₈N₂O]⁺• (Molecular Ion)--
111[M - CH₃]⁺•CH₃15
98[M - CO]⁺• or [M - N₂]⁺•CO or N₂28
68[C₄H₄O]⁺• or [C₃H₄N₂]⁺•N₂ or C₂H₄O58 or 56

Exploration of 2,5 Dimethyl 2,3 Dihydropyridazin 3 One in Materials Science and Catalysis

Photophysical Properties for Optoelectronic Applications:The photophysical and optoelectronic properties of 2,5-Dimethyl-2,3-dihydropyridazin-3-one have not been reported in the searched literature.

Due to the lack of specific research findings for this compound in these applications, the requested article cannot be generated.

Future Directions and Emerging Research Avenues for Dihydropyridazinone Chemistry

Development of Novel Synthetic Methodologies

The synthesis of pyridazinone and its derivatives is a cornerstone of research in this area, with ongoing efforts to develop more efficient, versatile, and environmentally friendly synthetic routes. researchgate.netnih.gov Future advancements are expected to focus on several key areas:

One-Pot Multistep Reactions: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a significant trend. nih.gov This approach offers numerous advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. For instance, the synthesis of certain pyridazin-3-one derivatives has been achieved through a one-pot reaction involving para-substituted acetophenones and glyoxalic acid, followed by ring closure with hydrazine (B178648) hydrate (B1144303). nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purities. The application of microwave irradiation in the synthesis of dihydropyridazinone intermediates, such as in the [2+2] cycloaddition of dimethyl acetylenedicarboxylate, has been demonstrated. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on the development of sustainable synthetic methods that minimize environmental impact. This includes the use of solvent-free reaction conditions, recyclable catalysts, and starting materials derived from renewable resources. The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol without the use of solvents or chemical catalysts exemplifies this trend. google.com

Combinatorial Chemistry and High-Throughput Screening: The generation of large libraries of dihydropyridazinone derivatives for biological screening is being facilitated by combinatorial chemistry approaches. These techniques, coupled with high-throughput screening, can accelerate the discovery of new drug candidates.

Advanced Spectroscopic Characterization Techniques

The unambiguous determination of the structure of novel dihydropyridazinone derivatives is crucial for understanding their chemical and biological properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed, future research will likely see the increased application of more advanced and sophisticated methods. mdpi.comsapub.orgresearchgate.net

Spectroscopic TechniqueInformation ProvidedRecent Applications in Pyridazinone Chemistry
2D NMR (COSY, HSQC, HMBC) Provides detailed information about the connectivity of atoms within a molecule, aiding in the definitive assignment of complex structures.Used to confirm the structure of novel pyrrolo[3,4-d]pyridazinone derivatives, revealing through-bond correlations between protons and carbons. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Enables the precise determination of the elemental composition of a molecule, confirming its molecular formula.Employed to verify the calculated molecular formulas of newly synthesized pyridazinone derivatives. mdpi.com
X-ray Crystallography Provides the three-dimensional atomic coordinates of a molecule in the solid state, offering definitive structural proof.Utilized to determine the crystal structures of phenothiazine (B1677639) and phenazine (B1670421) derivatives, providing insights into their molecular geometry. nih.gov
Fluorescence Spectroscopy Investigates the electronic structure and environment of fluorescent molecules.Used to study the interaction of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone with plasma proteins. mdpi.com

Future research will likely involve the synergistic use of these techniques to gain a comprehensive understanding of the structural and electronic properties of dihydropyridazinone compounds.

Integration of Machine Learning in Chemical Synthesis and Property Prediction

Machine learning (ML) is rapidly emerging as a transformative tool in chemical research, with the potential to significantly accelerate the discovery and development of new molecules. mdpi.comresearchgate.netnih.gov In the context of dihydropyridazinone chemistry, ML can be applied in several ways:

Predicting Molecular Properties: ML models can be trained on existing datasets of dihydropyridazinone compounds to predict a wide range of properties, including their biological activity, toxicity, and physicochemical characteristics. encyclopedia.pub This can help to prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources. For example, ML has been used to predict the solubility of chemical compounds. mdpi.com

Optimizing Reaction Conditions: ML algorithms can be used to analyze the outcomes of a large number of chemical reactions and identify the optimal conditions for synthesizing a particular dihydropyridazinone derivative. This can lead to higher yields, reduced side products, and more efficient synthetic processes.

Designing Novel Compounds: Generative ML models can be employed to design novel dihydropyridazinone structures with desired properties. These models can learn the underlying patterns in existing chemical data and generate new molecules that are predicted to be active against a specific biological target.

The integration of ML into the workflow of dihydropyridazinone research holds immense promise for accelerating the pace of discovery and innovation in this field.

Mechanistic Understanding of Complex Chemical Transformations

A deep understanding of the mechanisms of chemical reactions is fundamental to the rational design of new synthetic methods and the optimization of existing ones. Future research in dihydropyridazinone chemistry will likely focus on elucidating the intricate details of complex chemical transformations.

Isotopic labeling studies, for example, can provide valuable insights into reaction pathways. By replacing an atom in a reactant with one of its isotopes, researchers can track the movement of that atom throughout the course of a reaction. Such studies have been instrumental in unraveling the mechanism of sulfoxide (B87167) transfer reactions, which involve the formation of oxodisulfonium dication intermediates. nih.gov Similar mechanistic investigations into the formation and reactivity of dihydropyridazinones could lead to the discovery of novel reaction pathways and the development of new catalytic systems.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will also play a crucial role in complementing experimental studies. DFT can be used to model reaction intermediates and transition states, providing a theoretical framework for understanding reaction mechanisms at the molecular level. nih.gov

Elucidation of Biosynthetic Pathways for Related Natural Products

The discovery of actinopyridazinones A and B, the first natural products to feature a dihydropyridazinone ring, has opened up a new and exciting avenue of research. nih.govacs.org A key future direction will be the elucidation of the biosynthetic pathways responsible for the formation of these and other related natural products.

Understanding how nature synthesizes these complex molecules can provide inspiration for the development of novel biomimetic synthetic strategies. Genome mining approaches, which involve searching the genomes of microorganisms for genes that encode biosynthetic enzymes, will be a powerful tool in this endeavor. Once identified, these enzymes can be characterized in vitro to determine their specific roles in the biosynthetic pathway. nih.govresearchgate.net

The elucidation of these biosynthetic pathways could also pave the way for the engineered biosynthesis of novel dihydropyridazinone derivatives. By manipulating the genes involved in the pathway, it may be possible to produce new compounds with enhanced or altered biological activities. springernature.com This approach offers a sustainable and potentially more efficient alternative to traditional chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis is typical for dihydropyridazinones. Key steps include cyclization and alkylation. For example, analogous compounds are synthesized using ethanol or dimethylformamide (DMF) as solvents, with temperature control (50–80°C) and catalysts like potassium carbonate . Reaction optimization can involve Design of Experiments (DoE) to test variables (solvent polarity, temperature gradients, and stoichiometry). Monitoring via TLC/HPLC and purification via column chromatography or recrystallization is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and ring saturation.
  • HPLC-MS for purity assessment and molecular weight verification.
  • FT-IR to identify carbonyl (C=O) and N-H stretches.
    Cross-reference with commercial standards or literature data for validation .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : While not classified as hazardous in current databases , store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways. Use TGA/DSC to monitor thermal stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling or functionalization reactions?

  • Methodology :

  • Employ kinetic isotope effects (KIEs) or radical trapping agents to probe reaction mechanisms (e.g., radical vs. polar pathways).
  • Use computational tools (DFT) to model transition states and electron density maps.
  • For alkylation, adapt methods from analogous pyridazinones, such as SN2 displacement with alkyl halides in acetone/K₂CO₃ .

Q. What computational strategies are effective for predicting the bioactivity or binding affinity of this compound derivatives?

  • Methodology :

  • Perform molecular docking against target proteins (e.g., histamine H3 receptors, as seen in related pyridazine derivatives ).
  • Use QSAR models trained on dihydropyridazinone libraries to predict ADMET properties. Validate with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodology :

  • Compare synthetic protocols (e.g., solvent polarity, catalyst loadings) to identify critical variables .
  • Replicate conflicting studies under controlled conditions and characterize intermediates via LC-MS or X-ray crystallography.
  • Publish raw spectral data in open-access repositories for community validation.

Q. What advanced analytical techniques are required to validate trace impurities in this compound?

  • Methodology :

  • Use UPLC-QTOF-MS for high-resolution impurity profiling.
  • Synthesize and characterize suspected impurities (e.g., des-methyl analogs or oxidation byproducts) as reference standards .
  • Apply ICH guidelines for method validation (precision, accuracy, LOD/LOQ) .

Q. What are the potential applications of this compound in medicinal chemistry or materials science?

  • Methodology :

  • Screen for bioactivity (e.g., anti-inflammatory or CNS modulation) using in vitro models, as seen with structurally related pyridazinones .
  • Explore its use as a ligand in metal-organic frameworks (MOFs) or as a monomer in polymer chemistry, leveraging its heterocyclic rigidity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.